molecular formula C14H17Cl2N3O2 B2572000 benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride CAS No. 2227206-01-9

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride

Cat. No.: B2572000
CAS No.: 2227206-01-9
M. Wt: 330.21
InChI Key: ZUHIPFOHBHDVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride (CAS: 2227206-01-9) is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrazine core fused with a benzyl carboxylate group. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications . Its molecular formula is C₁₄H₁₆Cl₂N₃O₂, with a molecular weight of 344.20 g/mol. The compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or GPCR-targeted therapies, though its specific biological activity remains under investigation .

Properties

IUPAC Name

benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12;;/h1-5,9,15H,6-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENBJQWOLPEDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Addition of Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl chloride in the presence of a base.

    Formation of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions, yielding derivatives with altered bioactivity:

  • Carboxylic acid formation : Oxidation of the benzyl ester group produces carboxylic acid derivatives, enhancing water solubility.

  • Ketone generation : Selective oxidation of saturated carbon positions in the tetrahydroimidazo ring forms ketones, which are intermediates for further functionalization.

Nucleophilic Substitutions

The carboxylate and aromatic systems enable nucleophilic attacks:

Reaction TypeNucleophileProductKey Application
Ester hydrolysisWater (acid/base)Carboxylic acidBioactivity modulation
Amide formationAminesSubstituted amidesAntimicrobial agents
Alcohol transesterificationAlcoholsKeto estersProdrug synthesis

These reactions are typically conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Cyclization and Friedel-Crafts Acylation

The imidazo[1,2-a]pyrazine core participates in ring-forming reactions:

  • Friedel-Crafts acylation : Introduces acyl groups at electrophilic positions using acyl chlorides and Lewis acids (e.g., AlCl₃), yielding derivatives with enhanced DNA-binding affinity.

  • Intramolecular cyclization : Forms polycyclic structures under basic conditions, which are explored for antitumor activity.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

  • Buchwald-Hartwig amination : Couples aryl halides with amines to introduce aryl groups at the C2 position, optimizing inhibitory properties against bacterial virulence factors .

  • Methyl sulfone displacement : Replaces methyl sulfone moieties with nucleophiles (e.g., thiols), offering an alternative to cross-coupling .

Reduction Reactions

Hydrogenation or catalytic reduction modifies the tetrahydroimidazo ring:

  • Ring saturation : Further reduction of the dihydrochloride form’s unsaturated bonds alters conformational stability and binding kinetics.

Mechanistic Insights

  • Tautomerization : The imidazo[1,2-a]pyrazine system undergoes pH-dependent tautomerism, influencing reactivity and binding modes .

  • DNA interaction : Planar aromatic regions intercalate with DNA base pairs, while the carboxylate group hydrogen-bonds to phosphate backbones, explaining antitumor effects.

Reaction Optimization

Critical parameters for high-yield synthesis:

ParameterOptimal ConditionImpact on Yield
Temperature60–80°CMaximizes substitution rates
CatalystPd₂(dba)₃/XantphosEnhances cross-coupling efficiency
SolventDMSO or DMFImproves solubility of intermediates

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing targeted therapies. Continued exploration of its derivatives could unlock novel mechanisms for combating antibiotic resistance and cancer .

Scientific Research Applications

Medicinal Chemistry

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit selective modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are crucial in synaptic transmission and plasticity in the brain.

Case Study: AMPAR Modulation

A study highlighted the discovery of imidazo[1,2-a]pyrazines as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8. The compound was initially identified as a promising candidate through high-throughput screening (HTS) and demonstrated effective seizure protection in animal models when administered orally. This suggests its potential use in treating epilepsy and other neurological disorders .

Neuropharmacological Applications

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological studies. Its interaction with AMPARs can lead to significant implications for conditions such as:

  • Epilepsy : By modulating excitatory neurotransmission.
  • Anxiety Disorders : Potentially reducing hyperexcitability in neuronal circuits.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine derivatives has been explored to optimize their pharmacological profiles. Table 1 summarizes key findings from structure-activity relationship studies that correlate specific structural modifications with biological activity.

CompoundModificationpIC50 (nM)Notes
5Parent compound50Initial lead
11Substituted at C-330Improved potency
12Isosteric replacement25Enhanced stability

Mechanism of Action

The mechanism of action of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride can be contextualized by comparing it to related imidazo-pyrazine and imidazo-pyridine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Applications Key References
This compound C₁₄H₁₆Cl₂N₃O₂ Benzyl ester, dihydrochloride salt Medicinal chemistry intermediate
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate C₉H₁₃N₃O₂ Ethyl ester Precursor for antiproliferative derivatives
3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride C₆H₈Cl₃N₃ Chlorine at C3, dihydrochloride salt Unspecified (potential kinase modulation)
6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride C₉H₁₃Cl₂N₃O₂ Aminomethyl group, dihydrochloride salt Bioavailability enhancement
7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carbaldehyde C₈H₁₁N₃O Methyl group at C7, aldehyde at C2 Fluorescent probes
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., 8h, 11) Varies (e.g., C₂₀H₁₅N₃) Extended aromatic systems High fluorescence (bioimaging applications)

Key Findings

Chlorine substitution (e.g., 3-chloro derivative in ) may increase electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites.

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., target compound and ) exhibit superior aqueous solubility compared to free bases, critical for in vitro assays and formulation .

Fluorescence and Imaging Applications :

  • Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., 8h) demonstrate fluorescence quantum yields up to 56%, outperforming the target compound in optical applications . The absence of extended aromatic systems in the target compound likely limits its fluorescence intensity.

Synthetic Versatility :

  • The target compound shares synthetic pathways with ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives (e.g., hydrazide formation and click chemistry ), but the benzyl group necessitates protective-group strategies during synthesis .

Pharmacological Potential: While antiproliferative effects are documented for ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrazones (e.g., lung cancer cell inhibition ), the target compound’s dihydrochloride form may optimize pharmacokinetics for similar applications .

Biological Activity

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride (CAS No. 2227206-01-9) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

  • Molecular Formula : C14H17Cl2N3O2
  • Molecular Weight : 330.21 g/mol
  • Purity : Typically ≥ 97%
  • IUPAC Name : Benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride
  • CAS Number : 2227206-01-9

Synthesis

The synthesis of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves multi-step reactions starting from readily available precursors. The methods typically include cyclization reactions and subsequent functional group modifications to achieve the desired imidazo[1,2-a]pyrazine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance:

  • CDK9 Inhibition : A related compound demonstrated significant CDK9 inhibitory activity with an IC50 of 0.16 µM. This inhibition correlates with cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) with IC50 values around 6.66 µM .
  • ENPP1 Inhibition : Another study identified imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors. One derivative exhibited an IC50 of 5.70 nM against ENPP1 and significantly enhanced the antitumor efficacy of anti-PD-1 antibodies in murine models .

The biological activity of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine derivatives is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : The compounds act as inhibitors for various kinases and phosphatases involved in cancer cell proliferation.
  • Modulation of Immune Response : By inhibiting ENPP1, these compounds can enhance immune responses via the cGAS-STING pathway .

Case Studies

StudyCompoundTargetIC50 ValueCell Lines
Imidazo[1,2-a]pyrazine derivativeCDK90.16 µMMCF7, HCT116
Imidazo[1,2-a]pyrazine derivativeENPP15.70 nMMurine model

Q & A

What are the established synthetic routes for benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride?

Basic
The compound can be synthesized via copper-catalyzed oxidative cyclization of halo-alkynes with aminopyrazines. Key steps include refluxing aminopyrazine derivatives with halo-alkynes (e.g., 2-chloro-1,3,5-triazine derivatives) in the presence of CuI (5–10 mol%) and molecular oxygen as an oxidant. Post-reaction, the dihydrochloride salt is formed by treating the free base with HCl in ethanol .

How can conflicting NMR data be resolved when characterizing this compound?

Advanced
Conflicting NMR assignments, particularly for overlapping proton signals in the imidazo-pyrazine core, can be resolved using 2D NMR techniques (e.g., COSY, HSQC, and HMBC). For example, the 13C NMR signal at δ 101.0 ppm (d, JC–F = 24.5 Hz) corresponds to trifluoromethyl-substituted analogs, aiding in distinguishing substituent positions. Cross-validation with HRMS data (e.g., [M+H]<sup>+</sup> calculated for C19H11ClF2N3: 354.0604) ensures molecular identity .

What spectroscopic methods are critical for confirming the structure of this compound?

Basic
High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, and 19F if applicable) are essential. For example, HRMS should match theoretical values within 3 ppm error (e.g., observed m/z 345.0608 vs. calculated 345.0604 for a related analog). FT-IR can confirm carboxylate and hydrochloride functional groups via C=O (1680–1720 cm<sup>−1</sup>) and N–H stretches .

How to design experiments to assess the fluorescent properties of this compound for bioimaging?

Advanced
Measure fluorescence quantum yields (Φ) using anthracene (Φ = 0.27 in EtOH) as a standard. Prepare solutions in PBS or DMSO (≤10 μM) and compare emission spectra (λex = 350–400 nm) with structurally similar fluorophores (e.g., 5BP derivatives with Φ up to 56%). Optimize excitation/emission slit widths to minimize photobleaching .

What are the recommended storage conditions to ensure compound stability?

Basic
Store at room temperature in airtight, light-protected containers under desiccation (e.g., silica gel). Dihydrochloride salts are hygroscopic; prolonged exposure to moisture can lead to decomposition. For long-term stability, consider lyophilization and storage at –20°C .

How to troubleshoot low yields in the copper-catalyzed synthesis of this compound?

Advanced
Evaluate catalyst loading (optimize between 5–10 mol% CuI), purity of halo-alkyne starting materials (ensure ≥95% via HPLC), and oxygen availability (use O2 balloons). Additives like DMAP (10 mol%) can enhance reaction efficiency. Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) or LC-MS .

What biological activities have been reported for related imidazo[1,2-a]pyrazine derivatives?

Basic
Analogues exhibit antisecretory and cytoprotective activity in antiulcer models (e.g., inhibition of H+/K+-ATPase). Design assays using rodent gastric lesion models or in vitro enzyme inhibition studies (IC50 determination). Reference compounds like Sch 32651 show efficacy at 10–50 mg/kg doses .

How to analyze discrepancies in biological activity data between free base and dihydrochloride forms?

Advanced
Compare solubility profiles via HPLC (e.g., PBS at pH 7.4 vs. 0.1 M HCl). Adjust for molar equivalence (dihydrochloride has ~2× higher molecular weight). Perform pharmacokinetic studies (plasma half-life, bioavailability) to assess salt-specific effects. Conflicting cytotoxicity data may arise from differences in cellular uptake due to charge .

What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Advanced
Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) can model interactions with targets like VEGFR2 or MMP9. Validate predictions with SAR studies on substituent modifications (e.g., trifluoromethyl vs. benzyl groups) .

How to address contradictory results in fluorescence quantum yield measurements?

Advanced
Standardize solvent polarity (e.g., use EtOH for all measurements) and correct for inner-filter effects at high concentrations. Validate instrument calibration with reference fluorophores (e.g., quinine sulfate). Contradictions may arise from aggregation-induced quenching; test at varying concentrations (1–100 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.